Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-

Description

(S)-N-(2-Hydroxyphenyl)-α-phenylbenzeneacetamide is a chiral acetamide derivative characterized by a benzeneacetamide backbone substituted with a phenyl group at the α-carbon (adjacent to the carbonyl) and an N-linked 2-hydroxyphenyl moiety. Its stereospecific (S)-configuration confers unique physicochemical and biological properties.

Properties

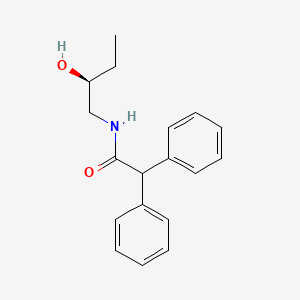

IUPAC Name |

N-[(2S)-2-hydroxybutyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWSLCYLYQEVCL-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156436 | |

| Record name | Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130273-50-6 | |

| Record name | Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130273506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- typically involves the reaction of 2-hydroxyaniline with benzoyl chloride under basic conditions to form the intermediate N-(2-hydroxyphenyl)benzamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Formation of benzeneacetamide, N-(2-oxophenyl)-alpha-phenyl-.

Reduction: Formation of benzeneacetamide, N-(2-aminophenyl)-alpha-phenyl-.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The hydroxy group can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and predicted physicochemical properties of (S)-N-(2-hydroxyphenyl)-α-phenylbenzeneacetamide and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Predicted logP* | Notable Properties |

|---|---|---|---|---|---|

| (S)-N-(2-Hydroxyphenyl)-α-phenylbenzeneacetamide | C20H17NO2 | 303.36 | α-Phenyl, N-(2-hydroxyphenyl) | ~3.5 | High lipophilicity, chiral center |

| N-(2-Hydroxyphenyl)acetamide | C8H9NO2 | 151.16 | N-(2-hydroxyphenyl) | ~1.2 | Water-soluble, anti-inflammatory |

| N-(2-Fluorophenyl)-2-phenylacetamide | C14H12FNO | 229.25 | N-(2-fluorophenyl), α-phenyl | ~2.8 | Moderate lipophilicity, halogenated |

| N-(2-Hydroxyphenyl)-2-(4-isobutylphenyl)propanamide | C19H23NO2 | 297.40 | α-(4-isobutylphenyl), propanamide | ~4.0 | High molecular weight, bulky substituent |

| Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) | C14H12O3 | 228.24 | Carboxylic acid, diphenyl | ~2.0 | Acidic, chelating properties |

*logP values estimated using fragment-based methods.

Pharmacological and Functional Comparisons

Anti-Inflammatory and Antioxidant Activity

- N-(2-Hydroxyphenyl)acetamide : Demonstrated efficacy in reducing oxidative stress and inflammation in murine models of acute kidney injury and arthritis. Mechanisms include inhibition of NF-κB and upregulation of Nrf2 pathways .

Stereochemical Influence

The (S)-configuration in the target compound may optimize interactions with chiral biological targets. For example, in , stereospecific acetamide derivatives (e.g., N-[(2S,3S,5S)-...]) show enhanced antibacterial activity due to precise enzyme binding .

Substituent Effects

- Bulkier Substituents (N-(2-hydroxyphenyl)-2-(4-isobutylphenyl)propanamide) : The isobutyl group increases steric hindrance, which could limit bioavailability but enhance selectivity for specific targets (e.g., lipophilic enzyme pockets) .

Biological Activity

Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- is a chiral compound with significant biological activity attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- features a benzene ring, an acetamide group, and a hydroxyphenyl moiety. The (S)-configuration indicates that it is optically active. This compound's molecular formula is CHNO\ and its CAS number is 130273-50-6.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the aromatic rings facilitate π-π interactions. This enhances binding affinity and specificity towards various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Properties

Research indicates that Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including glioblastoma cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased apoptosis in tumor cells .

Inhibition of Lipoxygenase

Benzeneacetamide derivatives have been shown to inhibit lipoxygenase enzymes, which are implicated in inflammatory processes. This inhibition can be beneficial in treating conditions such as asthma and other inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains found that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

- Cancer Cell Proliferation : In a series of experiments with glioblastoma cell lines, treatment with Benzeneacetamide led to a reduction in cell viability by up to 70% compared to untreated controls.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing (S)-N-(2-hydroxyphenyl)-α-phenylbenzeneacetamide, and how can reaction efficiency be optimized?

The synthesis typically involves coupling 2-hydroxyphenylamine with α-phenylbenzeneacetic acid derivatives. A multi-step approach is recommended:

- Step 1 : Activate the carboxylic acid group using coupling agents like EDC/HOBt in anhydrous dichloromethane under nitrogen .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux for faster kinetics). Use chiral catalysts or resolving agents to maintain stereochemical integrity (S-configuration) .

Q. What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

- NMR Spectroscopy : Analyze aromatic proton environments (δ 6.5–8.0 ppm) and amide NH signals (δ ~10 ppm) .

- HPLC with Chiral Columns : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to confirm enantiopurity (>98% ee) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 316.14) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Q. How can researchers address solubility challenges in aqueous and organic solvents?

- Solvent Screening : Test dimethyl sulfoxide (DMSO) for aqueous buffers and chloroform for lipid-rich matrices .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-hydroxyphenyl group in biological activity?

- Analog Synthesis : Replace the 2-hydroxyphenyl group with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) substituents .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) and compare IC50 values .

- Structural Analysis : Use X-ray crystallography to map hydrogen bonding between the hydroxyl group and target proteins .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Rodent Models : Administer intravenously (1–5 mg/kg) to measure plasma half-life (t1/2) and bioavailability .

- Tissue Distribution : Use radiolabeled (14C) compound to track accumulation in target organs via autoradiography .

Q. How can enantiomer separation techniques improve pharmacological specificity?

- Chiral Resolution : Employ simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase .

- Enantiomer-Specific Assays : Compare (S)- and (R)-forms in receptor binding assays (e.g., GPCRs) to identify stereospecific effects .

Q. What computational methods predict interactions between this compound and cytochrome P450 enzymes?

Q. How does pH affect the stability of the amide bond in aqueous solutions?

Q. What strategies mitigate off-target effects in neurological disorder models?

- Proteomic Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins in brain homogenates .

- CRISPR Screening : Knock out candidate off-target genes (e.g., monoamine oxidases) in neuronal cell lines .

Q. How can metabolomic studies identify phase I/II metabolites?

- LC-HRMS : Analyze urine samples from dosed rats to detect glucuronide and sulfate conjugates .

- Enzyme Incubations : Incubate with human liver microsomes + NADPH to identify oxidative metabolites (e.g., hydroxylation) .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

- As a Chiral Building Block : Incorporate into peptidomimetics or kinase inhibitors via amide coupling .

- Derivatization : Convert to urea or sulfonamide derivatives for enhanced target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.